2,3,4',5,6-Pentachlorobiphenyl
Overview
Description
2,3,4’,5,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of 209 different compounds. These compounds are characterized by the presence of chlorine atoms attached to biphenyl. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,3,4’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
2,3,4’,5,6-Pentachlorobiphenyl interacts with its targets by binding to the Estrogen receptor, thereby inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .
Biochemical Pathways
It is known that this compound can interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .
Pharmacokinetics
It is known that this compound is a persistent organic pollutant . This means it is resistant to environmental degradation through photolytic, biological, or chemical processes . As a result, it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Result of Action
The molecular and cellular effects of 2,3,4’,5,6-Pentachlorobiphenyl’s action include the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4’,5,6-Pentachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for long periods . This can lead to bioaccumulation in animal tissue and biomagnification in food chains, potentially increasing its impact on health and the environment .
Biochemical Analysis
Biochemical Properties
2,3,4’,5,6-Pentachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions .
Cellular Effects
2,3,4’,5,6-Pentachlorobiphenyl has significant effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound also affects cell signaling pathways, such as the Akt/FoxO3a/NIS pathway, which is involved in thyroid cell function . Furthermore, 2,3,4’,5,6-Pentachlorobiphenyl can alter gene expression and disrupt cellular metabolism, contributing to its toxic effects .
Molecular Mechanism
At the molecular level, 2,3,4’,5,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . This compound also inhibits cytochrome P450 enzymes, affecting the metabolism of various substances . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4’,5,6-Pentachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that 2,3,4’,5,6-Pentachlorobiphenyl can cause persistent oxidative stress and cellular damage, even at low concentrations .
Dosage Effects in Animal Models
The effects of 2,3,4’,5,6-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism . At higher doses, 2,3,4’,5,6-Pentachlorobiphenyl can induce significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2,3,4’,5,6-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with other biomolecules . This compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, 2,3,4’,5,6-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This compound can also cross the blood-brain barrier, leading to its accumulation in the brain and potential neurotoxic effects .
Subcellular Localization
2,3,4’,5,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. It has been shown to accumulate in the endoplasmic reticulum, where it can inhibit cytochrome P450 enzymes and disrupt cellular metabolism . Additionally, this compound can localize to mitochondria, leading to the generation of reactive oxygen species and induction of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,5,6-Pentachlorobiphenyl, was historically conducted through batch processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired compound. The production methods were designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,4’,5,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.
Nucleophilic Substitution: In this reaction, chlorine atoms are replaced by nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Reductive Dechlorination: Common reagents include sulfate-reducing bacteria and methanogenic bacteria.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions to facilitate the substitution reactions.
Major Products:
Reductive Dechlorination: The major products include lower chlorinated biphenyls, such as tri- and di-chlorinated biphenyls.
Nucleophilic Substitution: The major products are hydroxy derivatives of the original compound.
Scientific Research Applications
2,3,4’,5,6-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some key applications include:
Environmental Chemistry: Research focuses on the degradation pathways and persistence of polychlorinated biphenyls in various environmental matrices.
Analytical Chemistry: The compound is used as a standard in analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
Comparison with Similar Compounds
- 2,2’,3,4,5’-Pentachlorobiphenyl
- 2,2’,3,4,6-Pentachlorobiphenyl
- 2,2’,3,3’,6-Pentachlorobiphenyl
Comparison: 2,3,4’,5,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other pentachlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles. For example, 2,2’,3,4,5’-Pentachlorobiphenyl has a different chlorine arrangement, which can affect its interaction with biological systems and its degradation pathways .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDZPDTVCZLFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074199 | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-11-6 | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.